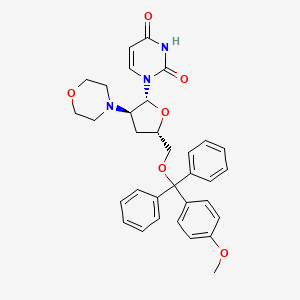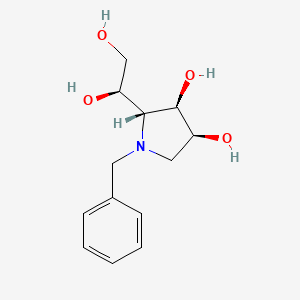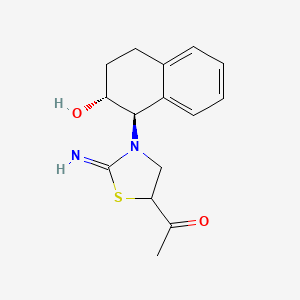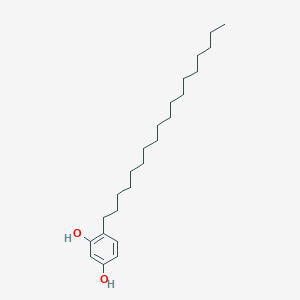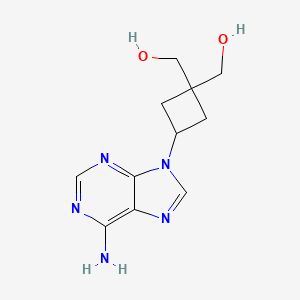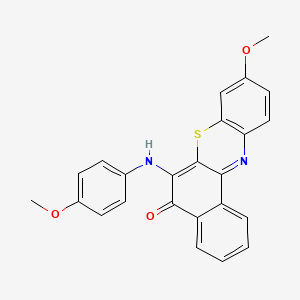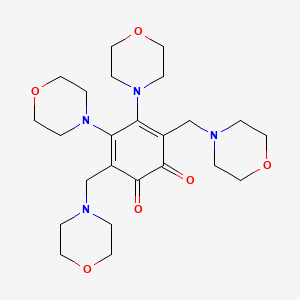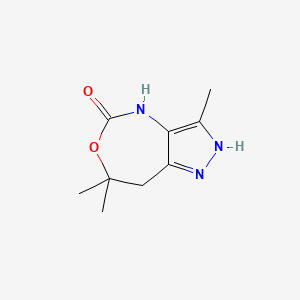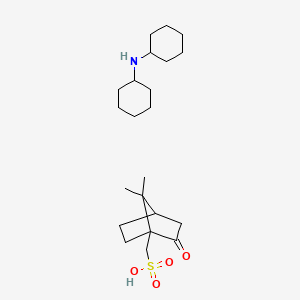
N-cyclohexylcyclohexanamine; (7,7-dimethyl-2-oxo-norbornan-1-yl)methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 55766 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Chemical Reactions Analysis
NSC 55766 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of NSC 55766 while exhibiting modified chemical properties.
Scientific Research Applications
NSC 55766 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes and as a catalyst in certain reactions. In biology, NSC 55766 is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, it is investigated for its potential therapeutic effects and its ability to interact with specific molecular targets. Additionally, NSC 55766 has industrial applications, particularly in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of NSC 55766 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and the context in which NSC 55766 is used.
Comparison with Similar Compounds
NSC 55766 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or those that exhibit similar chemical properties. The comparison often focuses on the differences in reactivity, stability, and potential applications. By understanding these differences, researchers can better appreciate the unique advantages and limitations of NSC 55766 in various scientific contexts.
Conclusion
NSC 55766 is a compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. By understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, researchers can harness the full potential of NSC 55766 in their work.
Properties
CAS No. |
6948-39-6 |
|---|---|
Molecular Formula |
C22H39NO4S |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid |
InChI |
InChI=1S/C12H23N.C10H16O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h11-13H,1-10H2;7H,3-6H2,1-2H3,(H,12,13,14) |
InChI Key |
AVXJIEYQJHLAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




